2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1,2-dihydrocyclopenta[b]indol-3-ylidene]acetic acid
Overview
Description
2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1,2-dihydrocyclopenta[b]indol-3-ylidene]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorobenzyl group, a fluoro group, and a methylsulfonyl group attached to a cyclopenta[b]indole core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1,2-dihydrocyclopenta[b]indol-3-ylidene]acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclopenta[b]indole core: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the chlorobenzyl group: This step involves a substitution reaction where a chlorobenzyl halide reacts with the cyclopenta[b]indole intermediate.
Methylsulfonylation: The methylsulfonyl group can be introduced using methylsulfonyl chloride in the presence of a base.
Formation of the acetic acid moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1,2-dihydrocyclopenta[b]indol-3-ylidene]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Condensation: The acetic acid moiety can participate in condensation reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Condensation: Dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives.
Condensation: Formation of esters or amides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1,2-dihydrocyclopenta[b]indol-3-ylidene]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar chlorobenzyl group.
Lemon Balm (Rosmarinic Acid): Contains bioactive compounds with antimicrobial properties.
Uniqueness
2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1,2-dihydrocyclopenta[b]indol-3-ylidene]acetic acid is unique due to its combination of functional groups, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1,2-dihydrocyclopenta[b]indol-3-ylidene]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFNO4S/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12/h2-3,5-6,8-10H,4,7,11H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPAQIWYCWUQBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3=CC(=O)O)CC4=CC=C(C=C4)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743346 | |
Record name | {4-[(4-Chlorophenyl)methyl]-7-fluoro-5-(methanesulfonyl)-1,4-dihydrocyclopenta[b]indol-3(2H)-ylidene}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866215-99-8 | |
Record name | {4-[(4-Chlorophenyl)methyl]-7-fluoro-5-(methanesulfonyl)-1,4-dihydrocyclopenta[b]indol-3(2H)-ylidene}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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